methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Mechanism of Action
Target of Action
Compounds similar to “methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate” often target enzymes or receptors in the body. For example, many indole derivatives bind with high affinity to multiple receptors .
Mode of Action
The interaction of “this compound” with its targets could involve binding to the active site of an enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with an appropriate pyrrole precursor under acidic or basic conditions. The reaction is followed by esterification to introduce the methyl carboxylate group. The hydroxy group can be introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chlorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
- Methyl 5-(4-bromophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
- Methyl 5-(4-methylphenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to biological targets. This makes the compound particularly valuable in medicinal chemistry for the development of new drugs with improved efficacy and safety profiles.
Properties
IUPAC Name |
methyl 5-(4-fluorophenyl)-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO3/c1-7-10(13(17)18-2)12(16)11(15-7)8-3-5-9(14)6-4-8/h3-6,15-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZLGERGIOZDOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=C(C=C2)F)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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